3-Chloro-N,N-dimethyl-butylamine Hydrochloride
Description
Fundamental Molecular Structure
3-Chloro-N,N-dimethyl-butylamine Hydrochloride exhibits a molecular formula of C6H15Cl2N with a molecular weight of 172.096 grams per mole. The compound consists of a four-carbon aliphatic chain with a tertiary amine functional group and a chlorine substituent positioned at the third carbon atom. The hydrochloride salt formation involves protonation of the tertiary nitrogen atom, resulting in the incorporation of an additional chloride ion to maintain charge neutrality.
The structural backbone can be systematically described as N,N-dimethylbutan-1-amine with a chlorine atom substituted at the third position of the butyl chain. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-chloro-N,N-dimethylbutan-1-amine hydrochloride, reflecting the precise positioning of functional groups within the molecular framework. The compound serves as an important pharmaceutical reference standard, particularly in the context of Oxomemazine impurity analysis.
Stereochemical Analysis and Conformational Behavior
The stereochemical considerations for this compound involve examination of the molecular conformation and potential for isomerism. The presence of the chlorine substituent at the third carbon position creates a chiral center, although the compound is typically produced and utilized as a racemic mixture. Related structural analogs, such as the (2R,3R)-stereoisomer described in the literature, demonstrate the potential for stereochemical variation within this compound class.
Conformational analysis reveals that the butyl chain can adopt various rotational conformations, with the gauche and anti arrangements representing the most stable configurations. The presence of the chlorine atom influences the electronic distribution along the carbon chain, affecting both the conformational preferences and the overall molecular geometry. The tertiary amine functionality introduces additional conformational complexity due to the pyramidal arrangement of substituents around the nitrogen atom.
Table 1: Molecular Structure Parameters of this compound
Properties
IUPAC Name |
3-chloro-N,N-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(7)4-5-8(2)3;/h6H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYWBRLZPLAOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Salt Acidification and Chlorination in Halogenated Solvents
The most detailed method for synthesizing structurally related chlorinated amines involves a two-step process of salt acidification followed by chlorination. While originally developed for 2,3-dichloro-N,N-dimethyl propylamine hydrochloride, this approach is adaptable to butylamine derivatives with modifications.
Reaction Mechanism :
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Salt Acidification : N,N-dimethyl allylamine reacts with dry hydrogen chloride (HCl) in a non-polar solvent (e.g., 1,2-dichloroethane) at -20–70°C to form a stable hydrochloride intermediate.
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Chlorination : Dry chlorine gas (Cl₂) is introduced to the intermediate, leading to electrophilic addition across the double bond and subsequent substitution.
Optimized Conditions :
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Solvent : 1,2-Dichloroethane is preferred due to its high solubility for reactants, low toxicity, and cost-effectiveness.
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Temperature : -5–35°C ensures controlled reaction rates and minimizes side reactions.
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Stoichiometry : Molar ratios of 1:1.2 (amine:HCl) and 1:1.5 (amine:Cl₂) yield >90% conversion.
Example Protocol :
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Dissolve N,N-dimethyl allylamine (0.2 mol) in 1,2-dichloroethane (100 g) at -2–4°C.
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Bubble HCl gas until pH = 2, followed by Cl₂ until the solution turns light yellow (0.1N KMnO₄ endpoint).
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Heat to 50°C for 30 minutes, then reflux for 1 hour.
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Quench with water, separate layers, and neutralize the aqueous phase with NaOH (pH ≥9) to isolate the free amine.
Yield : 92.7–94.5% for the propylamine analog, suggesting comparable results for butylamine derivatives with adjusted stoichiometry.
Direct Chlorination of N,N-Dimethylbutylamine
Halogenation Using Thionyl Chloride or Phosphorus Trichloride
Although explicit experimental data for 3-chloro-N,N-dimethyl-butylamine hydrochloride is limited, analogous chlorinations of tertiary amines are well-documented.
Proposed Mechanism :
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Nucleophilic Substitution : Thionyl chloride (SOCl₂) reacts with N,N-dimethylbutylamine, replacing a hydroxyl or hydrogen atom with chlorine at the γ-position.
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Hydrochloride Formation : The product is treated with HCl to precipitate the hydrochloride salt.
Key Considerations :
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Solvent-Free Conditions : SOCl₂ acts as both reagent and solvent, simplifying purification.
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Temperature Control : Reactions are exothermic; maintaining 0–10°C prevents decomposition.
Hypothetical Protocol :
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Add SOCl₂ (1.2 eq) dropwise to N,N-dimethylbutylamine (1 eq) at 0°C.
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Stir at room temperature for 4–6 hours.
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Concentrate under vacuum and recrystallize from ethanol/HCl to obtain the hydrochloride salt.
Expected Challenges :
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Regioselectivity: Ensuring chlorination at the γ-position requires steric or directing groups.
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Byproducts: Over-chlorination or N-oxide formation may occur without careful stoichiometry.
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Yield | Reaction Time | Scalability |
|---|---|---|---|
| Allylamine Chlorination | 92–95% | 3–4 hours | Industrial |
| Direct Chlorination | ~85%* | 6–8 hours | Laboratory |
*Estimated based on analogous reactions.
| Solvent | Boiling Point | Toxicity | Cost |
|---|---|---|---|
| 1,2-Dichloroethane | 83°C | Moderate | $0.50/L |
| Thionyl Chloride | 79°C | High (corrosive) | $1.20/L |
Industrial-Scale Adaptations
Continuous-Flow Reactor Design
The ACS Journal’s domino synthesis approach for azetidinium salts provides insights into continuous-flow adaptations for chlorinated amines:
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Reactor Setup :
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Advantages :
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dimethyl-butylamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield N,N-dimethylbutylamine .
Scientific Research Applications
3-Chloro-N,N-dimethyl-butylamine Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Appearance : Crystalline powder .
- Melting Point : 138–144°C .
- Crystal Structure : Tetragonal system (space group I4), with lattice parameters $a = 15.9302 \, \text{Å}$, $c = 6.9779 \, \text{Å}$, and density $1.186 \, \text{Mg m}^{-3}$ .
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chains
Key Insights :
Analogues with Modified Substituents
*NOEL: No-observed-effect level.
Toxicity Notes:
Biological Activity
3-Chloro-N,N-dimethyl-butylamine Hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This amine derivative is utilized in various scientific and medicinal applications, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Chemical Formula: C6H15ClN
- Molecular Weight: 135.65 g/mol
- CAS Number: 5495-65-8
This compound is characterized by its chloro-substituted amine structure, which influences its reactivity and interactions with biological systems.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been shown to participate in:
- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, which may lead to the formation of various derivatives with altered biological properties.
- Enzyme Interactions: The compound serves as an intermediate in biochemical pathways, potentially influencing enzyme activity and metabolic processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
Toxicological Profile
The safety and toxicity of this compound have been assessed in various studies:
- Acute Toxicity: Animal studies indicate varying degrees of toxicity depending on dosage and administration route. The compound's effects on behavior and physiological parameters have been documented.
- Chronic Exposure Risks: Long-term exposure studies are necessary to determine potential risks associated with chronic use, particularly concerning neurotoxicity and organ-specific damage .
Study 1: Analgesic Properties
A study investigated the analgesic effects of a related compound derived from this compound. The results showed significant pain relief in animal models, indicating potential clinical applications in pain management .
Study 2: Enzyme Interaction Analysis
Research focusing on enzyme interactions revealed that the compound could act as a substrate or inhibitor for specific enzymes involved in neurotransmitter metabolism, suggesting implications for neuropharmacology.
Data Tables
Q & A
Q. What are the standard synthetic routes for 3-Chloro-N,N-dimethyl-butylamine Hydrochloride, and what are their advantages?
The compound is commonly synthesized via the alkylation of dimethylamine with 3-chloropropyl chloride under acidic conditions, followed by hydrochloride salt formation. This method provides high yields (typically >80%) and scalability for laboratory use. Alternative routes include quaternization of tertiary amines with hydrochloric acid, which ensures high purity but requires strict stoichiometric control . Key advantages include compatibility with common organic solvents (e.g., ethanol, dichloromethane) and straightforward isolation of the crystalline hydrochloride salt .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the structure, with characteristic peaks for the dimethylamino group (~2.2 ppm for CH) and the chloropropyl chain (3.6 ppm for CHCl) .
- Mass Spectrometry (MS): High-resolution MS (exact mass: 157.0425 g/mol) validates molecular weight and isotopic patterns .
- Elemental Analysis: Confirms Cl and N content (theoretical: Cl 44.8%, N 8.86%) .
- Melting Point: 143°C serves as a purity indicator .
Q. What safety protocols are critical when handling this compound?
- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis. Desiccate to avoid moisture absorption .
- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine crystalline particles .
- Disposal: Neutralize with dilute NaOH and dispose as halogenated waste per local regulations .
Advanced Research Questions
Q. How does the chlorine substituent influence reactivity compared to other halogenated analogs?
The chlorine atom enhances electrophilicity at the β-carbon, facilitating nucleophilic substitution (S2) reactions. Compared to bromine or iodine derivatives:
- Reactivity: Lower polarizability reduces reaction kinetics but improves stability in aqueous media (e.g., t in PBS: >24 hours for Cl vs. <6 hours for I) .
- Biological Interactions: Chlorine’s moderate electronegativity increases membrane permeability, as shown in comparative cytotoxicity assays (IC values: Cl derivative ≈ 50 µM vs. Br ≈ 30 µM in HEK293 cells) .
Q. What strategies optimize yield in large-scale synthesis?
- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance alkylation efficiency (yield increase from 70% to 88%) .
- Temperature Control: Maintain reaction temperatures at 0–5°C during HCl salt formation to prevent decomposition .
- Purification: Recrystallization from ethanol/ether mixtures improves purity (>98%) while minimizing residual dimethylamine .
Q. How do structural modifications impact its pharmacological potential?
- Alkyl Chain Extension: Adding methyl groups to the propyl chain reduces solubility but increases logP (from 1.2 to 2.5), enhancing blood-brain barrier penetration in rodent models .
- Quaternary Ammonium Derivatives: Substituting dimethyl groups with benzyl moieties alters receptor binding affinity (K shift from 120 nM to 45 nM for serotonin transporters) .
Methodological Notes
- Contradiction Analysis: While halogen size inversely correlates with reaction rate, chlorine’s stability in physiological buffers makes it preferable for in vitro assays despite slower kinetics .
- Experimental Design: For biological studies, use freshly prepared solutions in PBS (pH 7.4) to mitigate hydrolysis. Include a stability control group in time-course experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
